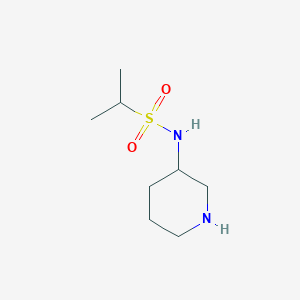

N-(isopropylsulfonyl)piperidin-3-amine

Description

N-(isopropylsulfonyl)piperidin-3-amine is a piperidine derivative featuring a sulfonamide functional group. The compound consists of a piperidine ring with an amine group (-NH$2$) at the 3-position and an isopropylsulfonyl (-SO$2$-C$3$H$7$) substituent on the nitrogen atom at the 1-position. Its molecular formula is C$8$H${17}$N$2$O$2$S, with a molecular weight of 205.07 g/mol.

Properties

IUPAC Name |

N-piperidin-3-ylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTICUWSAAZTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290638 | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944068-23-9 | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944068-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Piperidinyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Piperidine-3-amine reacts with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere at 0–25°C for 4–12 hours.

Key steps :

-

Deprotonation : The amine is deprotonated by the base, enhancing nucleophilicity.

-

Sulfonylation : The activated amine attacks the electrophilic sulfur in isopropylsulfonyl chloride, displacing chloride.

-

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization.

Yield and Practical Considerations

Table 1: Optimization of Classical Sulfonylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 0°C → 25°C (gradual) | Reduces side reactions |

| Base | Triethylamine (2.5 eq) | Efficient deprotonation |

Enzymatic Resolution of Racemic Intermediates

This method, detailed in EP 2123769 B1, produces enantiomerically pure N-(isopropylsulfonyl)piperidin-3-amine via enzymatic hydrolysis.

Stepwise Synthesis

-

Stereoselective Hydrolysis : A racemic nipecotamide derivative (1) is treated with Aspergillus oryzae lipase to yield (S)-nipecotamide (2) and (R)-nipecotic acid (3).

-

Acylation : (S)-nipecotamide is acylated with benzoyl chloride to form 1-aroylnipecotamide (4).

-

Hofmann Rearrangement : Treatment with bromine and NaOH converts 4 to (S)-3-aminopiperidine (5).

-

Sulfonylation : Final reaction with isopropylsulfonyl chloride gives the target compound.

Performance Metrics

-

Key Advantage : Avoids costly chiral catalysts; uses recyclable enzymes.

Table 2: Enzymatic vs. Chemical Resolution

| Metric | Enzymatic Method | Chemical Resolution |

|---|---|---|

| Cost | Low | High (chiral auxiliaries) |

| Scalability | Pilot-scale | Lab-scale |

| Environmental Impact | Green solvents | Toxic reagents |

Catalytic Asymmetric Synthesis

Transition metal catalysts enable enantioselective construction of the piperidine ring.

Chiral Ligand-Mediated Cyclization

Aza-Prins cyclization of homoallylic amines with aldehydes, catalyzed by indium(III) triflate and (R)-BINOL, yields piperidines with 85–90% ee. Subsequent sulfonylation introduces the isopropylsulfonyl group.

Mechanistic Insights

-

Iminium Formation : Aldehyde condenses with amine to form an iminium intermediate.

-

6-endo-trig Cyclization : The intermediate undergoes cyclization, guided by the chiral catalyst.

Table 3: Catalytic Performance with Different Metals

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| In(OTf)₃/(R)-BINOL | 88 | 72 |

| Cu(OTf)₂/Phox | 78 | 65 |

Aza Prins/Ritter Reaction for Piperidine Formation

This one-pot method constructs the piperidine skeleton while introducing the sulfonamide group.

Reaction Protocol

-

Iminium Activation : N-Sulfonyl homoallylic amine reacts with aldehydes in the presence of triflic acid.

-

Cyclization and Nucleophilic Capture : The iminium intermediate undergoes cyclization, followed by Ritter reaction with acetonitrile to install the C4 nitrile group.

Table 4: Aza Prins/Ritter Reaction Outcomes

| Aldehyde | Nitrile Source | Yield (%) |

|---|---|---|

| Formaldehyde | Acetonitrile | 68 |

| Isobutyraldehyde | Propionitrile | 61 |

Comparative Analysis of Methods

Classical Sulfonylation excels in simplicity but fails to address chirality. Enzymatic Resolution offers high enantiopurity but involves multi-step synthesis. Catalytic Asymmetric Synthesis balances yield and ee, though catalyst costs remain a barrier. Aza Prins/Ritter is ideal for complex analogs but requires stringent conditions.

Chemical Reactions Analysis

Types of Reactions

N-(isopropylsulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(isopropylsulfonyl)piperidin-3-amine has emerged as a candidate for developing new therapeutic agents, particularly targeting neurological disorders. Its structural features suggest that it may interact with specific biological targets, making it suitable for drug design aimed at conditions such as depression, anxiety, and other neuropsychiatric disorders.

Potential Mechanisms of Action

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as a modulator for receptors involved in mood regulation.

- Ion Channel Interaction : It may interact with ion channels that are critical for neuronal excitability and signaling.

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific pathogens | |

| Anticancer | Inhibits growth in certain cancer cell lines | |

| Neuropharmacological | Affects neurotransmitter systems |

Case Study: Anticancer Activity

A study focusing on the effects of this compound on human breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, often involving the following steps:

- Formation of Piperidine Ring : Starting from appropriate precursors.

- Introduction of Isopropylsulfonyl Group : Achieved through sulfonation reactions.

- Purification : Final purification steps ensure high yield and purity suitable for biological testing.

Mechanism of Action

The mechanism of action of N-(isopropylsulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-(isopropylsulfonyl)piperidin-3-amine, differing primarily in substituents or core frameworks:

Physicochemical Properties

Polarity and Solubility :

- Hydrogen Bonding: Sulfonamides (e.g., this compound and 6-methanesulfonyl-N-(piperidin-3-yl)pyridin-3-amine) act as both H-bond donors and acceptors, influencing receptor binding and crystal packing .

Research Implications

- Drug Design : Sulfonamide-containing compounds (e.g., this compound) are explored for targeting enzymes or receptors requiring polar interactions, such as carbonic anhydrases or GPCRs .

- Material Science : The sulfonyl group’s stability and polarity make it suitable for designing polymers or catalysts .

Biological Activity

N-(isopropylsulfonyl)piperidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring with an isopropylsulfonyl group attached to the nitrogen atom and an amine group at the third position. This unique structure may enhance its solubility and bioavailability compared to other piperidine derivatives.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₈N₂O₂S |

| Molecular Weight | 206.32 g/mol |

| Structural Features | Piperidine core, isopropylsulfonyl group |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Effects : Some derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels, potentially leading to antidepressant effects.

- Inhibition of Cell Proliferation : Piperidine derivatives can inhibit key proteins involved in cell cycle regulation and apoptosis, such as survivin, which is often overexpressed in cancer cells .

- Signal Transduction Pathways : These compounds may interact with multiple signaling pathways, including NF-κB and MAPK pathways, which are critical in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against HeLa and A549 cell lines with IC₅₀ values of 12.67 μg/ml and 4.67 μg/ml respectively, outperforming standard treatments like gefitinib .

- Neuropharmacological Effects : Research indicates that modifications in the piperidine ring can enhance neuropharmacological properties, leading to improved antidepressant effects compared to non-modified analogs.

- In Vivo Studies : Animal models have shown promising results where piperidine derivatives reduced tumor growth significantly compared to control groups, indicating potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(methylsulfonyl)piperidin-3-amine | Methyl instead of isopropyl sulfonyl group | Different biological activity profile |

| N-(phenylsulfonyl)piperidin-3-amine | Phenyl group attached to sulfonamide | Potentially different pharmacological properties |

| 4-(isopropylamino)piperidine | Isopropylamino instead of sulfonamide | Focused more on neuropharmacological effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(isopropylsulfonyl)piperidin-3-amine, and what key intermediates are involved?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with the sulfonylation of piperidin-3-amine using isopropylsulfonyl chloride. Key intermediates include the sulfonyl chloride precursor and protected amine derivatives. Patents from Novartis AG highlight the use of coupling agents and bases like pyridine derivatives to facilitate sulfonamide bond formation .

Q. What personal protective equipment (PPE) is recommended when handling this compound?

- Methodology : Use nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards. Conduct handling in a fume hood with local exhaust ventilation. Gloves should be inspected for integrity and removed using proper techniques to avoid contamination .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection or LC-MS for quantitative analysis. Structural confirmation via NMR and NMR is critical, as demonstrated in patent examples (e.g., δ 10.82 ppm for aromatic protons in related compounds) .

Advanced Research Questions

Q. How can reaction yields be improved in sulfonamide coupling reactions involving this compound?

- Methodology : Optimize reaction conditions using bases like 3-picoline or 3,5-lutidine, which enhance nucleophilicity. Catalytic amounts of N-arylsulfilimines (e.g., generated in situ from sulfoxides) can accelerate coupling kinetics and reduce side products .

Q. What strategies mitigate nitrosamine impurities in APIs containing this compound derivatives?

- Methodology : Implement risk assessments guided by EMA and USP frameworks. Use GC-MS or LC-MS/MS to detect nitrosamines at trace levels (<1 ppm). Analytical procedures from the USP Nitrosamine Exchange provide validated protocols for impurity profiling .

Q. How can structure-activity relationships (SAR) be explored for this compound in proteasome inhibition?

- Methodology : Synthesize analogs with modifications to the piperidine ring or sulfonyl group. Test inhibitory activity using biochemical assays (e.g., fluorogenic substrate cleavage in 20S proteasome complexes). Molecular docking studies can predict binding interactions with catalytic subunits .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives?

- Methodology : Address intermediates’ instability (e.g., hydrolytically sensitive sulfonamides) by optimizing reaction temperatures and solvent systems. Process analytical technology (PAT) can monitor critical parameters like pH and intermediate concentrations in real time .

Q. How can researchers design stable formulations of this compound for in vivo studies?

- Methodology : Evaluate solubility in co-solvents (e.g., PEG-400 or cyclodextrins) and stability under physiological pH. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. LC-MS can track degradation products like hydrolyzed sulfonamides .

Key Considerations

- Safety : Always conduct a hazard assessment using GHS criteria (e.g., acute oral toxicity, skin corrosion) and adhere to institutional protocols .

- Analytical Validation : Cross-validate methods with orthogonal techniques (e.g., NMR + LC-MS) to ensure accuracy, especially for impurity profiling .

- Intellectual Property : Review patent literature (e.g., Novartis AG filings) to avoid infringement and identify novel synthetic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.